5-(3,5-Difluorophenyl)-5-oxovaleric acid
Description
Significance and Research Trajectory of Keto-Valeric Acid Derivatives with Fluorinated Aromatic Moieties
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. tandfonline.comnih.gov Keto-valeric acid derivatives, characterized by a five-carbon chain containing a ketone and a carboxylic acid functional group, serve as versatile scaffolds in organic synthesis. When combined with a fluorinated aromatic moiety, such as the 3,5-difluorophenyl group in 5-(3,5-Difluorophenyl)-5-oxovaleric acid, the resulting molecule gains properties that are highly sought after in various scientific disciplines, particularly in medicinal chemistry. nih.govmdpi.com
The presence of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation. nih.govmdpi.com The strong electron-withdrawing nature of fluorine can also influence the acidity of the carboxylic acid group and the reactivity of the ketone, potentially modulating the molecule's interaction with biological targets. nih.gov Research into fluorinated aromatic ketones has been on an upward trajectory, driven by the continued success of fluorinated compounds in pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net The difluorophenyl group, in particular, offers a unique electronic profile that can lead to improved binding affinity and bioavailability of drug candidates. nih.gov
The research trajectory for this class of compounds has evolved from simple monofluorinated aromatics to more complex polyfluorinated systems. This progression allows for a finer tuning of molecular properties. The investigation of compounds like this compound is a logical step in this evolution, as researchers explore the impact of specific fluorination patterns on molecular behavior.
Key Physicochemical Properties Influenced by Fluorination:
| Property | Influence of Fluorine Substitution | Rationale |
| Metabolic Stability | Generally Increased | The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage. acs.org |
| Lipophilicity | Can be Increased or Decreased | The effect is context-dependent and can be modulated to optimize absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.gov |
| Acidity (pKa) | Increased Acidity of Nearby Protons | The high electronegativity of fluorine withdraws electron density, stabilizing the conjugate base. nih.gov |
| Binding Affinity | Can be Enhanced | Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. researchgate.net |
Interdisciplinary Relevance in Contemporary Chemical Sciences
The study of this compound and related compounds is not confined to a single discipline. Its relevance spans across several key areas of the chemical sciences.
In medicinal chemistry , this compound represents a potential building block for the synthesis of novel therapeutic agents. The keto-valeric acid backbone can be modified to introduce various pharmacophores, while the difluorophenyl group can enhance the drug-like properties of the final molecule. nih.govnih.gov The development of new pharmaceuticals often relies on the availability of such versatile and strategically functionalized starting materials. acs.orgresearchgate.net
In the field of materials science , fluorinated compounds are known for their unique properties, including thermal stability and hydrophobicity. numberanalytics.com While the direct application of this compound in materials is not extensively documented, its structural motifs are relevant to the design of advanced polymers and functional materials where control over intermolecular forces and surface properties is crucial.
From a synthetic chemistry perspective, the preparation and manipulation of molecules like this compound drive the development of new synthetic methodologies. researchgate.net The presence of multiple functional groups—a ketone, a carboxylic acid, and a difluorinated aromatic ring—presents both challenges and opportunities for organic chemists to devise selective and efficient transformations. sapub.org
The broader field of organofluorine chemistry benefits from the detailed study of such molecules, contributing to a deeper understanding of the fundamental principles that govern the behavior of fluorinated organic compounds. wikipedia.orgmst.edu This knowledge is critical for the rational design of future generations of pharmaceuticals, agrochemicals, and advanced materials. worktribe.com
Structure
3D Structure
Properties
IUPAC Name |
5-(3,5-difluorophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-8-4-7(5-9(13)6-8)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRUFBXHPCLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374285 | |
| Record name | 5-(3,5-Difluorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-50-3 | |
| Record name | 3,5-Difluoro-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,5-Difluorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of 5 3,5 Difluorophenyl 5 Oxovaleric Acid
Established Synthetic Routes to 5-Aryl-5-oxovaleric Acids
The synthesis of 5-aryl-5-oxovaleric acids, a class of compounds that includes 5-(3,5-Difluorophenyl)-5-oxovaleric acid, is predominantly achieved through methods that form the aryl-ketone bond. The two primary strategies involve the acylation of an aromatic ring or the modification of a pre-existing five-carbon chain.
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for synthesizing aryl ketones. sigmaaldrich.comorganic-chemistry.org This reaction is a highly effective method for producing this compound. The typical procedure involves the reaction of 1,3-difluorobenzene (B1663923) with glutaric anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov
The mechanism begins with the activation of glutaric anhydride by the Lewis acid, which coordinates to one of the carbonyl oxygens. This coordination polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly electrophilic acylium ion intermediate. youtube.com This acylium ion is then attacked by the electron-rich aromatic ring of 1,3-difluorobenzene. The fluorine atoms on the benzene (B151609) ring are electron-withdrawing and deactivating, but they direct incoming electrophiles to the ortho and para positions. The acylation occurs at the C-4 position, which is para to one fluorine atom and ortho to the other, to form the final ketone product. The reaction is typically quenched with water to hydrolyze the aluminum chloride complexes. Because the product is a ketone, it is deactivated towards further acylation, which prevents polysubstitution. organic-chemistry.org
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Anhydrous, often in solvents like dichloromethane (B109758) or nitrobenzene | High reactivity, cost-effective | Requires stoichiometric amounts, generates corrosive HCl gas, can cause rearrangements |
| Ferric Chloride (FeCl₃) | Anhydrous, similar to AlCl₃ | Milder than AlCl₃, less prone to side reactions | Generally less reactive than AlCl₃ |
| Zinc Oxide (ZnO) | Solid catalyst, solvent-free or high-boiling solvents | Reusable, environmentally friendlier | May require higher temperatures and longer reaction times |
| Trifluoromethanesulfonic acid | Can be used as a catalyst or solvent | Strong acid, promotes reaction under milder conditions | Corrosive, higher cost |
An alternative synthetic strategy begins with a valeric acid (pentanoic acid) derivative that is subsequently functionalized to introduce the fluoroaromatic moiety. wikipedia.org This approach offers versatility, particularly when the desired aromatic compound is not amenable to direct Friedel-Crafts conditions.
One such pathway involves the conversion of a precursor like 5-chlorovaleric acid into its more reactive acid chloride derivative, 5-chlorovaleryl chloride, using reagents such as thionyl chloride (SOCl₂). beilstein-journals.orgbeilstein-journals.org This acid chloride can then undergo a Friedel-Crafts acylation with 1,3-difluorobenzene. This method separates the preparation of the acylating agent from the acylation step itself.
Another approach utilizes organometallic reagents. For instance, 1,3-difluorobenzene can be lithiated or converted into a Grignard reagent. This nucleophilic aromatic species can then react with a suitable valeric acid derivative, such as glutaric anhydride or an ester of 5-oxovaleric acid, to form the carbon-carbon bond of the ketone. This method is particularly useful when the aromatic ring contains substituents that are sensitive to the harsh conditions of traditional Friedel-Crafts reactions. The synthesis of related hydroxy-phenylpentanoic acids has been achieved through aldol (B89426) additions, which are subsequently converted to the final acid, demonstrating the utility of building the carbon chain before aromatization or functional group manipulation. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of specialty chemicals like this compound is essential for developing sustainable and environmentally responsible manufacturing processes. Traditional synthetic routes, such as the Friedel-Crafts acylation, often rely on hazardous materials and generate significant waste. This section explores strategies to mitigate these issues through careful solvent selection, optimization of reaction efficiency, and the implementation of alternative energy sources.
The conventional synthesis of this compound typically involves the Friedel-Crafts acylation of 1,3-difluorobenzene with glutaric anhydride. This reaction requires a stoichiometric amount of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), and is often conducted in chlorinated solvents like dichloromethane (DCM). While effective, this approach presents several environmental and safety challenges, including the use of volatile organic compounds (VOCs) and the generation of corrosive and metal-containing waste streams.
Solvent Selection and Minimization Strategies
The choice of solvent is a critical factor in the environmental impact of a chemical process. In Friedel-Crafts acylations, solvents are used to dissolve reactants and facilitate heat transfer. However, traditional solvents like DCM are volatile and pose health risks. Green chemistry encourages the replacement of such hazardous solvents with safer, more sustainable alternatives.
Recent research has focused on benign media such as ionic liquids (ILs) and deep eutectic solvents (DESs) as replacements for conventional VOCs in Friedel-Crafts reactions. researchgate.net For instance, a deep eutectic solvent formed between choline (B1196258) chloride and zinc chloride, [CholineCl][ZnCl₂]₃, has been shown to function as both a green solvent and a recyclable catalyst for acylation reactions. rsc.orgrsc.org This dual-functionality minimizes the need for a separate solvent and simplifies the process. Another approach involves using solvents like hexafluoroisopropanol (HFIP), which can promote the reaction and allow for a simpler workup that avoids the generation of aqueous metal waste streams. orgsyn.org
Solvent minimization is another key strategy. Whenever possible, performing reactions under solvent-free conditions is the ideal green approach. This can often be achieved through alternative methodologies like mechanochemistry, as discussed in section 2.3.3.
| Solvent Type | Example | Key Green Chemistry Advantages | Reference |
|---|---|---|---|
| Traditional | Dichloromethane (DCM) | Effective for dissolving reactants. | orgsyn.org |
| Ionic Liquid (IL) | [bmim]Cl/AlCl₃ | Low vapor pressure, potential for catalyst recycling. | |
| Deep Eutectic Solvent (DES) | [CholineCl][ZnCl₂]₃ | Acts as both solvent and catalyst, biodegradable, low cost, recyclable. | researchgate.netrsc.orgrsc.org |
| Fluorinated Alcohol | Hexafluoroisopropanol (HFIP) | Simplifies workup, avoids aqueous metal waste. | orgsyn.org |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy are inherently less wasteful.
The traditional Friedel-Crafts acylation route to this compound has a poor atom economy, primarily due to the use of a stoichiometric amount of aluminum chloride catalyst. During the reaction and subsequent aqueous workup, the AlCl₃ is converted into aluminum hydroxide (B78521) and other salts, which constitute a significant waste stream.
Reaction: C₆H₄F₂ (1,3-difluorobenzene) + C₅H₆O₃ (Glutaric Anhydride) --(AlCl₃)--> C₁₁H₁₀F₂O₃ (this compound)
The calculation below considers only the reactants that form the product, but in practice, the catalyst becomes waste.
| Component | Formula | Molecular Weight (g/mol) | Atoms in Product | Atoms Wasted |
|---|---|---|---|---|
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | All | None |
| Glutaric Anhydride | C₅H₆O₃ | 114.10 | All | None |
| Total Reactants | 228.19 | |||
| Product | C₁₁H₁₀F₂O₃ | 228.19 |
Theoretical Atom Economy Calculation:
While the theoretical calculation for the reactants appears to be 100% (as it is an addition reaction), this is misleading. The reaction requires at least one equivalent of AlCl₃ (MW = 133.34 g/mol ), which is not incorporated into the final product.
Practical Atom Economy (including catalyst):
Calculation: (228.19 / (114.09 + 114.10 + 133.34)) x 100 = 63.1%
This revised calculation shows a significant loss of atoms to waste. Optimizing efficiency involves replacing such stoichiometric reagents with true catalysts that can be used in small quantities and recycled. Using catalytic systems like lanthanide triflates or developing catalytic processes that avoid Lewis acids altogether would dramatically improve the atom economy. chemistryjournals.netresearchgate.net
Alternative Synthetic Approaches (e.g., Microwave-Assisted, Grinding Techniques, Electrosynthesis)
Exploring alternative synthetic methodologies and energy sources can lead to more efficient and environmentally benign processes.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Energy Input | High (bulk heating) | Lower (direct molecular heating) |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform |
| Yields | Variable | Often higher |
Grinding Techniques (Mechanochemistry): Mechanochemical synthesis, typically performed in a ball mill, involves inducing reactions between solids by grinding them together, often in the absence of any solvent. This technique aligns perfectly with green chemistry principles by eliminating solvent use, reducing waste, and often allowing reactions to proceed at room temperature. This approach could offer a completely solvent-free pathway for the acylation of 1,3-difluorobenzene, significantly simplifying purification and reducing the environmental footprint of the synthesis.
Computational Chemistry and Theoretical Modeling of 5 3,5 Difluorophenyl 5 Oxovaleric Acid
Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide array of properties can be derived.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. researchgate.netnih.govnih.govresearchgate.net For 5-(3,5-Difluorophenyl)-5-oxovaleric acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to perform a full geometry optimization. researchgate.netnih.govresearchgate.net This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.
The optimized geometry is crucial for understanding the molecule's three-dimensional shape. Key parameters of interest would include the planarity of the difluorophenyl ring, the bond lengths of the carbonyl (C=O) groups in both the ketone and carboxylic acid moieties, and the torsional angles of the flexible valeric acid chain. While specific experimental data for this molecule is not available, representative optimized geometric parameters derived from DFT studies on analogous structures are presented below.
Illustrative Data Table: Predicted Molecular Geometry Parameters
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length | C=O (Ketone) | ~1.22 Å |
| C=O (Carboxylic Acid) | ~1.21 Å | |
| C-O (Carboxylic Acid) | ~1.35 Å | |
| C-F (Aromatic) | ~1.36 Å | |
| C-C (Aromatic) | ~1.39 Å | |
| Bond Angle | C-CO-C (Ketone) | ~120° |
| O=C-O (Carboxylic Acid) | ~124° |
Note: These values are illustrative and represent typical results from DFT calculations on similar organic molecules.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity
The Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net
For this compound, DFT calculations would reveal that the HOMO is likely localized on the electron-rich 3,5-difluorophenyl ring, while the LUMO is expected to be centered on the electrophilic carbonyl groups. The HOMO-LUMO gap and related quantum chemical descriptors can be calculated to predict the molecule's reactivity profile.
Illustrative Data Table: Predicted FMO Energies and Reactivity Descriptors
| Parameter | Symbol | Formula | Predicted Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -7.0 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -2.0 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.0 eV |
| Ionization Potential | IP | -EHOMO | ~ 7.0 eV |
| Electron Affinity | EA | -ELUMO | ~ 2.0 eV |
| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.5 eV |
| Electronegativity | χ | (IP + EA) / 2 | ~ 4.5 eV |
Note: These values are illustrative and based on typical DFT results for similar aromatic ketones. ajchem-a.comnih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored based on the electrostatic potential values: regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue. Neutral regions are typically green. wuxiapptec.comyoutube.com
For this compound, an MEP map would highlight several key features:
Negative Regions (Red/Yellow): The most negative potential would be concentrated around the oxygen atoms of the ketone and carboxylic acid groups, due to the high electronegativity of oxygen and the presence of lone pairs. These sites are the most likely targets for electrophilic attack.
Positive Regions (Blue): The most positive potential would be located on the acidic hydrogen of the carboxylic acid group, making it the primary site for deprotonation by a base. wuxiapptec.com The hydrogen atoms on the aromatic ring would also exhibit a lesser degree of positive potential.
Neutral Regions (Green): The aliphatic carbon chain of the valeric acid moiety would generally show a near-neutral potential.
This visualization provides an intuitive guide to the molecule's reactivity, complementing the insights gained from FMO analysis. wolfram.commdpi.com
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations are excellent for determining the properties of a single, static molecular structure, many molecules, including this compound, are flexible. The valeric acid chain can adopt numerous conformations through rotation around its single bonds. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape. aip.org
MD simulations model the movement of atoms over time by solving Newton's equations of motion. researchgate.netiitg.ac.in An MD simulation of this molecule, either in a vacuum or in a solvent, would reveal the preferred conformations of the aliphatic chain and the relative orientation of the phenyl ring and the carboxylic acid group. researchgate.net Such simulations are essential for understanding how the molecule behaves in a realistic environment, such as in solution, where intermolecular interactions play a significant role. iitg.ac.insemanticscholar.org The results can identify the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's structure.
Theoretical Studies on Tautomerism and Isomerism in Analogous Structures
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. libretexts.org For this compound, the most relevant form of tautomerism is keto-enol tautomerism. The molecule exists predominantly in the keto form, but it can theoretically tautomerize to its enol form, which contains a hydroxyl group adjacent to a carbon-carbon double bond.
Theoretical calculations are highly effective for studying tautomeric equilibria. By calculating the relative energies of the keto and enol tautomers using DFT, the equilibrium constant can be predicted. For simple ketones and γ-keto acids like this one, the keto form is overwhelmingly more stable than the enol form, often by several kcal/mol. frontiersin.orgmasterorganicchemistry.com The equilibrium strongly favors the keto tautomer because the carbon-oxygen double bond is significantly stronger and more stable than a carbon-carbon double bond. libretexts.org While certain structural features like conjugation or intramolecular hydrogen bonding can stabilize the enol form in other molecules (e.g., β-diketones), these factors are not prominent in this compound, ensuring the dominance of the keto form under normal conditions. frontiersin.orgresearchgate.net
Advanced Spectroscopic and Chromatographic Characterization Techniques for Research on 5 3,5 Difluorophenyl 5 Oxovaleric Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
In ¹H NMR spectroscopy of 5-(3,5-Difluorophenyl)-5-oxovaleric acid, the distinct protons in the molecule would give rise to a set of signals, each characterized by a specific chemical shift (δ), multiplicity, and integration value corresponding to the number of protons it represents. The aliphatic chain protons are expected in the upfield region, while the aromatic protons would appear further downfield due to the deshielding effects of the benzene (B151609) ring. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-2 | ~ 2.45 | Triplet (t) | 2H |
| H-3 | ~ 2.00 | Quintet (quin) | 2H |
| H-4 | ~ 3.10 | Triplet (t) | 2H |
| Aromatic H (2,6) | ~ 7.65 | Doublet of triplets (dt) | 2H |
| Aromatic H (4) | ~ 7.40 | Triplet of triplets (tt) | 1H |
Note: Predicted values are based on standard chemical shift ranges and coupling patterns for similar structural motifs. The solvent used for analysis can influence the exact chemical shifts.
A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected: five for the aliphatic chain (including the two carbonyls) and four for the difluorophenyl ring, owing to its symmetry. The carbonyl carbons of the ketone and carboxylic acid are the most deshielded, appearing furthest downfield. The aromatic carbons' shifts are influenced by the fluorine substituents, with the carbon atoms directly bonded to fluorine showing characteristic large chemical shifts and splitting due to C-F coupling.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (Carboxylic Acid) | ~ 178 |
| C-2 | ~ 33 |
| C-3 | ~ 20 |
| C-4 | ~ 37 |
| C-5 (Ketone) | ~ 198 |
| Aromatic C (1) | ~ 140 |
| Aromatic C (2,6) | ~ 112 (doublet, ¹JCF) |
| Aromatic C (3,5) | ~ 163 (doublet, ¹JCF) |
Note: Predicted values are based on typical chemical shifts for functional groups and substituted aromatic rings.
To confirm the assignments made in 1D NMR and to piece together the molecular structure, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the valeric acid chain, strong cross-peaks would be expected between the protons on C-2 and C-3, and between the protons on C-3 and C-4, confirming the linear connectivity of this fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the ¹H signal at ~2.45 ppm to the ¹³C signal at ~33 ppm for the C-2 position).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected from the H-4 protons (~3.10 ppm) to the ketone carbon C-5 (~198 ppm) and the aromatic carbon C-1 (~140 ppm), unequivocally linking the aliphatic chain to the difluorophenyl ring.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with a molecular formula of C₁₁H₁₀F₂O₃, the expected exact mass would be calculated. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated m/z |
|---|---|---|
| C₁₁H₁₀F₂O₃ | [M+H]⁺ | 229.0670 |
| C₁₁H₁₀F₂O₃ | [M+Na]⁺ | 251.0490 |
Note: The calculated m/z values are for the monoisotopic mass.
Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion (such as the molecular ion, [M+H]⁺) and subjecting it to fragmentation. The resulting daughter ions provide information about the molecule's structure. For this compound, characteristic fragmentation would involve cleavage on either side of the ketone group (alpha-cleavage).
A primary fragmentation pathway would be the loss of the valeric acid side chain, leading to the formation of a stable 3,5-difluorobenzoyl cation. Another common fragmentation would be the McLafferty rearrangement, if sterically feasible, or cleavage within the aliphatic chain.
Table 4: Predicted Key MS/MS Fragment Ions for this compound
| Parent Ion (m/z) | Predicted Daughter Ion (m/z) | Corresponding Fragment Structure/Loss |
|---|---|---|
| 229.0670 | 141.0143 | [C₇H₃F₂O]⁺ (3,5-difluorobenzoyl cation) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like this compound, LC-MS is invaluable for its identification, quantification, and the characterization of related impurities. chromatographyonline.com
The inherent polarity of the carboxylic acid group and the ketone functionality makes this compound amenable to reversed-phase liquid chromatography. The mass spectrometric detection, typically using electrospray ionization (ESI), would likely be performed in negative ion mode due to the acidic nature of the carboxyl group, which readily deprotonates to form a [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of this ion, confirming the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By selecting the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern would provide confirmation of the compound's structure, with expected cleavages occurring adjacent to the carbonyl groups and within the valeric acid chain. For keto acids, derivatization is sometimes employed to enhance stability and ionization efficiency, although direct analysis is often feasible. nih.govacs.org
Table 1: Illustrative LC-MS Parameters for Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Chromatography | |
| Column | C18 or C8 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid |
| Gradient | A gradient from low to high organic phase concentration |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| Precursor Ion (m/z) | ~241 (for [M-H]⁻) |
| MS/MS Fragments | Expected fragments from cleavage of the aliphatic chain |
Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. d-nb.info The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts. The carboxylic acid group will produce a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. researchgate.net The carbonyl (C=O) stretching vibrations of the carboxylic acid and the ketone will appear as strong, sharp peaks in the region of 1750-1650 cm⁻¹. The ketone carbonyl stretch is typically found around 1685 cm⁻¹, while the carboxylic acid carbonyl stretch appears around 1710 cm⁻¹. researchgate.net
The difluorophenyl group will also give rise to several distinct peaks. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-F stretching vibrations will produce strong absorptions in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹. researchgate.net Aromatic ring vibrations (C=C stretching) will be observed in the 1600-1450 cm⁻¹ region. mdpi.com
Table 2: Predicted FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |
| ~3100 | C-H Stretch | Aromatic Ring |
| ~2950 | C-H Stretch | Aliphatic Chain |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1685 | C=O Stretch | Ketone |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1300 - 1100 | C-F Stretch (strong) | Difluorophenyl |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to produce strong and characteristic Raman signals. nih.govnih.gov The symmetric breathing mode of the phenyl ring is a particularly strong and useful diagnostic peak. researchgate.net The C=O stretching vibrations of the ketone and carboxylic acid will also be Raman active, though typically weaker than in the FTIR spectrum. researchgate.netphysicsopenlab.org The C-F bonds will also have characteristic Raman shifts. The aliphatic C-H stretching and bending modes will be present as well. spectrabase.com
Table 3: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~3100 | C-H Stretch | Aromatic Ring |
| ~2950 | C-H Stretch | Aliphatic Chain |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1685 | C=O Stretch | Ketone |
| ~1600 | Ring Quadrant Stretch | Aromatic Ring |
| ~1000 | Ring Breathing Mode (strong) | Aromatic Ring |
Advanced Chromatographic Methods for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (UV, MS)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds like this compound. nih.gov A reversed-phase HPLC method, likely employing a C8 or C18 stationary phase, would be suitable for separating the target compound from potential impurities. chromatographyonline.com Given the presence of fluorine atoms, specialized fluorinated stationary phases could also offer alternative selectivity. nih.govoup.com
The mobile phase would typically consist of a mixture of water (often acidified with formic or acetic acid to suppress ionization of the carboxyl group) and an organic modifier like acetonitrile or methanol. amazonaws.com A gradient elution is often employed to ensure good resolution of both early and late-eluting impurities.
Detection is commonly achieved using an ultraviolet (UV) detector, as the difluorophenyl chromophore will absorb UV light, typically in the range of 254 nm. For higher sensitivity and specificity, a mass spectrometer can be used as the detector, as described in the LC-MS section. This allows for the identification of impurities based on their mass-to-charge ratio, even if they co-elute chromatographically. nih.gov
Table 4: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 or C8, or Fluorinated Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | Ambient or 30-40 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation and detection technique primarily used for volatile and thermally stable compounds. researchgate.net Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. However, it can be analyzed after chemical derivatization to convert the polar carboxylic acid and ketone functionalities into more volatile groups. nih.govresearchgate.net
A common derivatization strategy for keto acids involves a two-step process: first, the ketone is converted to an oxime derivative (e.g., an ethoxime) to protect it. ajou.ac.kr Second, the carboxylic acid is converted into a silyl (B83357) ester (e.g., a tert-butyldimethylsilyl ester). nih.govresearchgate.net This derivatization significantly increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.
The derivatized compound can then be separated on a capillary GC column and detected by a mass spectrometer. The electron ionization (EI) mass spectrum of the derivative will show a characteristic molecular ion peak and a series of fragment ions that can be used for structural confirmation and quantification. nih.gov
Table 5: Illustrative GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization | |
| Step 1 (Ketone) | Ethoximation |
| Step 2 (Acid) | tert-Butyldimethylsilylation (TBDMS) |
| Gas Chromatography | |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min) |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound has been publicly reported. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles derived from such analysis is not available at this time.
X-ray diffraction is a powerful analytical technique that provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable in elucidating the precise solid-state conformation of this compound. Analysis of its crystal structure would reveal key details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and ketone functionalities, as well as potential π-π stacking interactions influenced by the difluorophenyl ring.
While experimental data for the title compound is not available, research on structurally related aromatic carboxylic acids often reveals common packing motifs and hydrogen-bonding patterns, such as the formation of centrosymmetric dimers through the carboxylic acid groups. The presence and orientation of the fluorine atoms on the phenyl ring would be of particular interest, as they can significantly influence crystal packing through dipole-dipole and other non-covalent interactions.
Without experimental crystallographic data, any discussion of the specific structural parameters for this compound would be speculative. Future research involving the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound would be necessary to provide the detailed structural insights and data tables requested.
Derivatives, Analogues, and Precursors of 5 3,5 Difluorophenyl 5 Oxovaleric Acid in Chemical Synthesis
Functional Group Interconversions of the Oxovaleric Acid Backbone
The bifunctional nature of the oxovaleric acid backbone, containing both a carboxylic acid and a ketone, allows for selective chemical transformations at either end of the molecule.
The carboxylic acid group (-COOH) is a versatile handle for various functional group interconversions, primarily esterification and amidation.
Esterification : The carboxylic acid can be converted to its corresponding ester by reacting it with an alcohol under acidic conditions or by using specific coupling agents. A modern and efficient method involves the use of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride to activate the carboxylic acid for reaction with an alcohol. nih.gov This conversion is useful for protecting the acid group or modifying the molecule's solubility and electronic properties.
Amidation : Amides are readily formed by reacting the carboxylic acid with an amine. This transformation often requires activating the carboxylic acid first, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or by using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govyoutube.com Another effective one-pot method utilizes the Deoxo-Fluor reagent, which facilitates the direct condensation of a carboxylic acid and an amine under mild conditions. nih.gov
| Transformation | Reagents | Product Functional Group |
| Esterification | Alcohol (R'-OH), Acid Catalyst or TPPO/(COCl)₂ | Ester (-COOR') |
| Amidation | Amine (R'-NH₂), DCC or Deoxo-Fluor | Amide (-CONHR') |
The ketone carbonyl group (C=O) is also amenable to a range of chemical transformations, most notably reduction.
Reduction to Alcohol : The ketone can be selectively reduced to a secondary alcohol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and common reagent that effectively reduces ketones to alcohols while leaving the carboxylic acid group intact. savemyexams.com
Reduction to Methylene (B1212753) : A more complete reduction of the ketone down to a methylene group (-CH₂-) can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction uses a zinc-mercury amalgam in concentrated hydrochloric acid. These reactions convert the 5-oxo-valeric acid derivative into a 5-aryl-valeric acid.
It is important to note that more powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid, yielding a diol. savemyexams.comharvard.edu
| Transformation | Reagents | Product Functional Group |
| Ketone to Alcohol | Sodium Borohydride (NaBH₄) | Secondary Alcohol (-CH(OH)-) |
| Ketone to Methylene | Wolff-Kishner or Clemmensen Reagents | Methylene (-CH₂-) |
| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diol |
Utilization of 5-(3,5-Difluorophenyl)-5-oxovaleric acid as a Key Synthetic Intermediate
The dual functionality of this γ-keto acid makes it a valuable and versatile building block for synthesizing more complex molecules and heterocyclic ring systems. colab.ws
Gamma-keto acids and their ester derivatives are pivotal intermediates in organic synthesis. orgsyn.orgorganic-chemistry.org The structure of this compound allows it to serve as a five-carbon synthon. The ketone and carboxylic acid can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, to build more elaborate molecular frameworks. nih.gov For instance, after converting the carboxylic acid to an ester, the α-protons (adjacent to the ester) can be deprotonated to form an enolate, which can then act as a nucleophile to attack various electrophiles, extending the carbon chain.
The 1,4-relationship between the ketone and carboxylic acid functionalities in this compound is ideal for the synthesis of various five- and six-membered heterocyclic rings.
Pyrazoles : Pyrazoles can be synthesized by the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with hydrazine (B178648). nih.govmdpi.com The 5-oxovaleric acid can be cyclized with hydrazine hydrate (B1144303) (H₂NNH₂). The reaction likely proceeds through initial formation of a hydrazone at the ketone, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid (or its activated form), leading to a dihydropyrazolone ring which can be further modified. researchgate.netnih.gov
1,3,4-Oxadiazoles : These heterocycles are commonly formed from the dehydrative cyclization of a diacylhydrazine intermediate. nih.gov this compound can be converted into its corresponding acid hydrazide. This intermediate can then react with an acyl chloride or another carboxylic acid, followed by cyclization promoted by a dehydrating agent like POCl₃ or polyphosphoric acid, to form a 1,3,4-oxadiazole (B1194373) ring bearing the difluorophenylketo side chain. thieme-connect.comorganic-chemistry.orgopenmedicinalchemistryjournal.com
Thiazolidinones : Thiazolidinone rings are typically formed from the condensation of an amine, a carbonyl compound, and a sulfur-containing reagent like thioglycolic acid. hilarispublisher.comnih.gov The ketone functionality of this compound can react with an amine to form an imine intermediate in situ. This intermediate can then undergo cyclocondensation with thioglycolic acid to yield a thiazolidinone ring attached to the rest of the molecule. researchgate.netekb.eg
| Heterocycle | Key Reagents | Functional Groups Utilized |
| Pyrazole | Hydrazine (H₂NNH₂) | Ketone and Carboxylic Acid |
| 1,3,4-Oxadiazole | Hydrazides, Dehydrating Agents (e.g., POCl₃) | Carboxylic Acid |
| Thiazolidinone | Amine, Thioglycolic Acid | Ketone |
Scaffold for Fluorinated Biphenyl (B1667301) Derivatives
This compound serves as a versatile starting scaffold for the synthesis of various fluorinated biphenyl derivatives. The inherent chemical functionalities of this molecule—a ketone, a carboxylic acid, and a difluorinated phenyl ring—offer multiple reaction sites for structural elaboration. The construction of a biphenyl system from this scaffold typically involves a multi-step synthetic sequence, beginning with the formation of the core molecule itself, followed by modifications to enable the crucial carbon-carbon bond formation that defines the biphenyl structure.
The synthesis of the this compound scaffold is commonly achieved through a Friedel-Crafts acylation reaction. wikipedia.orgorganic-chemistry.org This classic electrophilic aromatic substitution involves the reaction of 1,3-difluorobenzene (B1663923) with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org The reaction selectively forms the carbon-carbon bond between the aromatic ring and the acyl group from the anhydride, yielding the desired keto-acid structure.
Once the this compound scaffold is obtained, the next strategic step is to introduce a functional group onto the difluorophenyl ring that can participate in a cross-coupling reaction to form the biphenyl linkage. A common and effective method for this is palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction. nih.gov This requires the presence of a halide (e.g., -Br, -I) on the aromatic ring.
Therefore, a plausible synthetic route involves the halogenation of the this compound. Given the directing effects of the fluorine and the acyl group substituents, a bromine or iodine atom can be selectively introduced onto the aromatic ring via electrophilic aromatic substitution. This halogenated intermediate is then primed for the Suzuki-Miyaura coupling.
In the final step, the halogenated derivative of this compound is reacted with a suitably substituted phenylboronic acid in the presence of a palladium catalyst and a base. This reaction forges the new carbon-carbon bond between the two aromatic rings, resulting in the formation of a fluorinated biphenyl derivative. The valeric acid side chain can be retained or further modified in subsequent steps to create a diverse library of compounds.
The following table outlines the proposed synthetic pathway from the starting materials to a generic fluorinated biphenyl derivative, highlighting the key transformations and intermediates.
| Step | Reactants | Reagents and Conditions | Product | Transformation |
| 1 | 1,3-Difluorobenzene, Glutaric anhydride | AlCl₃ (Lewis acid catalyst) | This compound | Friedel-Crafts Acylation |
| 2 | This compound | Br₂, FeBr₃ (or similar halogenating agent) | 5-(Bromo-3,5-difluorophenyl)-5-oxovaleric acid derivative | Electrophilic Aromatic Halogenation |
| 3 | Halogenated derivative, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Fluorinated biphenyl derivative of 5-oxovaleric acid | Suzuki-Miyaura Cross-Coupling |
Emerging Research Applications and Future Directions for 5 3,5 Difluorophenyl 5 Oxovaleric Acid
Applications in Materials Science and Advanced Functional Materials
Currently, there is a lack of specific published research detailing the application of 5-(3,5-Difluorophenyl)-5-oxovaleric acid in materials science. However, based on the known impact of fluorination on organic materials, several potential avenues for future investigation can be identified. numberanalytics.comman.ac.uk
Integration into Fluorinated Organic Scaffolds
The integration of fluorine into organic molecules is a well-established strategy for enhancing the performance of materials. nih.gov Fluorination can significantly increase thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com The structure of this compound, with its carboxylic acid and ketone functionalities, offers versatile handles for polymerization or incorporation into larger supramolecular structures. Future research could explore its use as a monomer or building block for creating novel fluorinated polymers. These materials could potentially exhibit enhanced durability and resistance to degradation, making them suitable for high-performance applications in harsh environments. nih.gov
Role in Organic Electronics and Liquid Crystals
Fluorinated organic materials are of significant interest in the fields of organic electronics and liquid crystals. rsc.orgresearchgate.net The introduction of fluorine atoms into conjugated systems can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.orgrsc.org This makes fluorinated compounds promising candidates for n-type or ambipolar semiconductors in organic field-effect transistors (OFETs) and as active materials in organic light-emitting diodes (OLEDs). rsc.org
In the context of liquid crystals, fluorination is a key strategy for tuning properties such as dielectric anisotropy, optical anisotropy, and viscosity. researchgate.netrsc.orgrsc.org The difluorophenyl group in this compound could be a valuable component in the design of new liquid crystal molecules. While no studies have specifically reported the use of this compound in such applications, its structure suggests potential for creating materials with tailored electro-optical properties for advanced display technologies. rsc.orgdakenchem.com
Mechanistic Studies of Interactions with Biological Targets (Structural and Chemoinformatic Perspective)
There is no publicly available research on the mechanistic interactions of this compound with biological targets. The introduction of fluorine into drug candidates is known to often enhance metabolic stability, binding affinity, and bioavailability. numberanalytics.com The difluorophenyl motif is present in a number of biologically active compounds for this reason.
A structural and chemoinformatic approach would be a logical first step in exploring the potential biological activity of this compound. Chemoinformatic tools can be used to predict properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), and to perform virtual screening against known biological targets. longdom.org Such in silico studies could identify potential protein-binding partners and guide future experimental validation. However, at present, no such computational or experimental studies for this compound have been published in the scientific literature.
Novel Catalyst Development and Reaction Conditions for Synthesis and Derivatization
The synthesis of this compound would most likely be achieved through a Friedel-Crafts acylation reaction, a fundamental method for forming carbon-carbon bonds in aromatic systems. researchgate.netroutledge.com This would involve the reaction of 1,3-difluorobenzene (B1663923) with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst.
Future research in this area could focus on the development of novel, more efficient, and environmentally friendly catalysts for this transformation. While traditional catalysts like aluminum chloride are effective, they are often required in stoichiometric amounts and generate significant corrosive waste. researchgate.net Advances in catalysis have led to the exploration of a wide range of alternatives, including:
Heterogeneous Catalysts: Solid acid catalysts such as zeolites, clays, and sulfated zirconia offer advantages in terms of easy separation and recyclability, contributing to greener chemical processes. routledge.comacs.orgacs.org
Rare Earth Metal Triflates: Catalysts like scandium or ytterbium triflates have shown high activity in Friedel-Crafts reactions under milder conditions. routledge.com
The development of such catalytic systems for the synthesis of this compound would represent a significant advancement.
| Catalyst Type | Potential Advantages for Synthesis |
| Traditional Lewis Acids (e.g., AlCl₃) | High reactivity, well-established methodology. |
| Heterogeneous Catalysts (e.g., Zeolites) | Recyclable, reduced waste, suitable for continuous flow processes. |
| Rare Earth Metal Triflates | High catalytic activity, often usable in smaller quantities, milder reaction conditions. |
Sustainable Synthesis and Process Intensification for Industrial Relevance
The principles of green chemistry and process intensification are increasingly important for the industrial production of fine chemicals. acs.org For the synthesis of this compound, a shift towards more sustainable practices is a key area for future research.
Green Chemistry Approaches:
Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org
Catalyst Recycling: As mentioned, the use of recoverable and reusable heterogeneous catalysts would significantly improve the sustainability of the synthesis. routledge.comacs.orgacs.org
Process Intensification:
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. chemcopilot.comaiche.org This can be achieved through:
Continuous Flow Reactors: Microreactors or other flow chemistry setups can offer better control over reaction parameters, improved safety, and higher yields compared to traditional batch processing. researchgate.net
Integrated Processes: Combining reaction and separation steps into a single unit, such as in reactive distillation, can reduce equipment size and energy consumption. numberanalytics.com
The application of these principles to the synthesis of this compound could lead to a more cost-effective and environmentally responsible industrial process, should a significant application for the compound be identified.
| Sustainability Strategy | Potential Implementation |
| Green Chemistry | Use of recyclable solid acid catalysts; minimizing solvent use. |
| Process Intensification | Synthesis in a continuous flow reactor for enhanced safety and control. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
